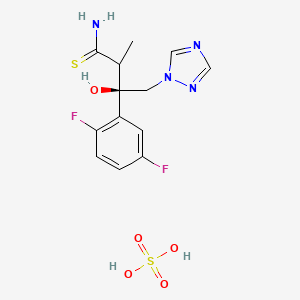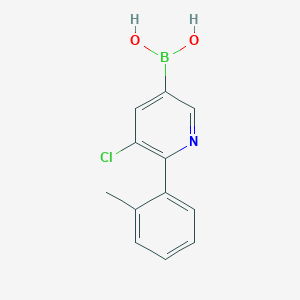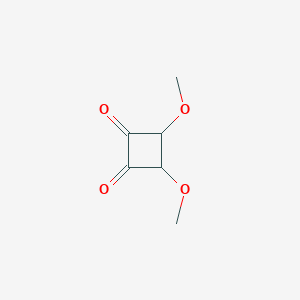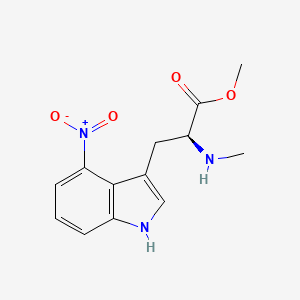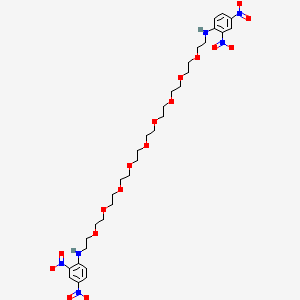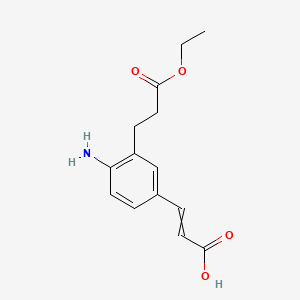
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a pyridine ring substituted with fluorine and iodine atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products: The major products formed from these reactions include substituted pyridines, coupled aromatic compounds, and free amines after deprotection .
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is used as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can be employed in the development of novel therapeutic agents targeting specific enzymes or receptors .
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features enable the creation of polymers and other materials with specific properties .
作用機序
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The presence of the Boc group provides stability and prevents premature degradation, allowing the compound to reach its target site effectively .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is unique due to the presence of both fluorine and iodine substituents on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, enhancing its reactivity and specificity in chemical reactions. Additionally, the Boc group provides stability and facilitates its use in various synthetic applications .
特性
分子式 |
C15H20FIN2O4 |
|---|---|
分子量 |
438.23 g/mol |
IUPAC名 |
tert-butyl N-(3-fluoro-4-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(16)9(17)7-8-18-11/h7-8H,1-6H3 |
InChIキー |
FPPMYMKQYKNTLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1F)I)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


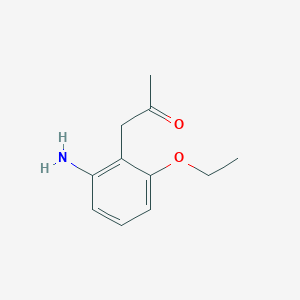


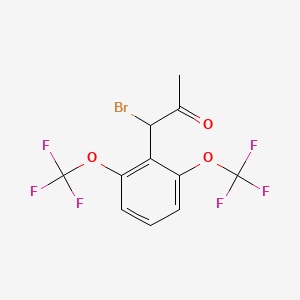
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
